![molecular formula C14H14ClNO2S B5626871 4-chloro-N-(3-ethylphenyl)benzenesulfonamide](/img/structure/B5626871.png)
4-chloro-N-(3-ethylphenyl)benzenesulfonamide
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Overview
Description
Synthesis Analysis
The synthesis of benzenesulfonamide derivatives typically involves the reaction of sulfonyl chloride with an amine in the presence of a base. For example, Aziz-ur-Rehman et al. (2014) demonstrated the synthesis of N-dimethylphenyl substituted derivatives of N-ethyl/benzyl-4-chlorobenzenesulfonamide through the reaction of 4-chlorobenzenesulfonyl chloride with dimethyl substituted phenyl amine, followed by reaction with electrophiles in the presence of base NaH and solvent DMF, highlighting the structural versatility and reactivity of these compounds (Aziz‐ur‐Rehman et al., 2014).
Molecular Structure Analysis
Molecular structure analysis, including crystal structure and DFT studies, is crucial for understanding the electronic and spatial configuration of benzenesulfonamide derivatives. Xiao et al. (2022) conducted a detailed DFT study on benzenesulfonamide compounds containing piperazine heterocycles, revealing insights into their optimized structures, molecular electrostatic potential, and leading molecular orbital, which are essential for predicting the reactivity and interactions of these molecules (Jun-Li Xiao et al., 2022).
properties
IUPAC Name |
4-chloro-N-(3-ethylphenyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClNO2S/c1-2-11-4-3-5-13(10-11)16-19(17,18)14-8-6-12(15)7-9-14/h3-10,16H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRLPIFSZXPPQNL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC=C1)NS(=O)(=O)C2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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